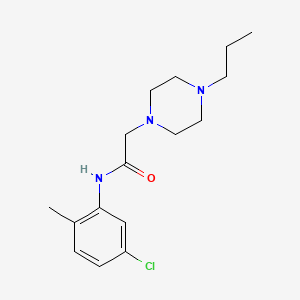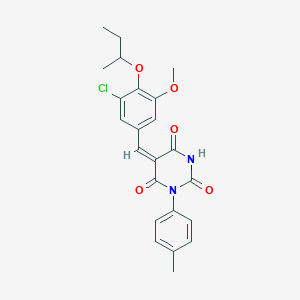
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide, also known as CMMP, is a chemical compound with the molecular formula C12H14N2O2. It is a white solid and has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide involves the inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to an increase in insulin sensitivity. N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide binds to the active site of PTP1B and inhibits its activity, resulting in an increase in insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide are related to its inhibition of PTP1B. In animal studies, N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide has been shown to increase insulin sensitivity, leading to a decrease in blood glucose levels. It has also been shown to improve glucose tolerance and insulin secretion in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its specificity for PTP1B. It does not inhibit other protein tyrosine phosphatases, making it a useful tool for studying the role of PTP1B in insulin signaling. One limitation of using N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide. One area of research is the development of more potent and selective inhibitors of PTP1B. Another area of research is the investigation of the effects of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide on other signaling pathways in addition to insulin signaling. Additionally, the potential therapeutic applications of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide for the treatment of type 2 diabetes and other metabolic disorders should be explored further.
Conclusion:
In conclusion, N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide is a promising compound for scientific research due to its potential applications in the study of insulin signaling and its inhibition of PTP1B. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Further research on N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide and its potential therapeutic applications is necessary to fully understand its potential in the field of scientific research.
Métodos De Síntesis
The synthesis method of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide involves the reaction of 3-(4-methoxyphenyl)propanoic acid with cyanogen bromide in the presence of triethylamine. This reaction results in the formation of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide as a white solid. The yield of this reaction is approximately 70% and the purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential applications in scientific research. It is known to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This inhibition can lead to an increase in insulin sensitivity, making N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide a potential treatment for type 2 diabetes.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13/h2-3,5-6H,4,7,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNIIIKIQHRDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)


![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)
![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313558.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)
![N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide](/img/structure/B5313581.png)
![2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)
![methyl 2-{2,4-dioxo-5-[2-(phenylthio)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5313590.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5313594.png)
